3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid
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Overview
Description
3,4-Dihydroisoquinolin-2(1H)-yl(oxo)acetic acid is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Mechanism of Action
Target of Action
The primary target of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid is the Peroxisome proliferator-activated receptor delta . This receptor plays a crucial role in the regulation of cellular metabolism and inflammatory responses.
Mode of Action
The compound interacts with its target by binding to the active site of the receptor. The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
It is known that the activation of the peroxisome proliferator-activated receptor delta can influence various metabolic pathways, including lipid metabolism and glucose homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid can be achieved through several synthetic routes. One common method involves the Castagnoli-Cushman reaction, which is a multicomponent reaction that combines an aldehyde, an amine, and a cyclic anhydride to form the desired product . The reaction conditions typically involve the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroisoquinolin-2(1H)-yl(oxo)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3,4-Dihydroisoquinolin-2(1H)-yl(oxo)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one: Another isoquinoline derivative with similar structural features but different functional groups.
2,3-Dihydroquinolin-4(1H)-one: A related compound with a quinoline core structure.
Uniqueness
3,4-Dihydroisoquinolin-2(1H)-yl(oxo)acetic acid is unique due to its specific functional groups and the potential for diverse chemical reactions. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10(11(14)15)12-6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNZNDCBLFJOSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396855 |
Source
|
Record name | 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603097-44-5 |
Source
|
Record name | 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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